molecular formula C12H5Br2IO2 B046571 2,3-dibromo-7-iododibenzo-p-dioxin CAS No. 117333-18-3

2,3-dibromo-7-iododibenzo-p-dioxin

Cat. No.: B046571
CAS No.: 117333-18-3
M. Wt: 467.88 g/mol
InChI Key: SGBICHSMBOYOFD-UHFFFAOYSA-N
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Description

2,3-Dibromo-7-iododibenzo-<i>p</i>-dioxin is a halogenated dibenzo-<i>p</i>-dioxin derivative featuring bromine and iodine substituents at the 2, 3, and 7 positions of its aromatic rings.

Properties

CAS No.

117333-18-3

Molecular Formula

C12H5Br2IO2

Molecular Weight

467.88 g/mol

IUPAC Name

2,3-dibromo-7-iododibenzo-p-dioxin

InChI

InChI=1S/C12H5Br2IO2/c13-7-4-11-12(5-8(7)14)17-10-3-6(15)1-2-9(10)16-11/h1-5H

InChI Key

SGBICHSMBOYOFD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br

Canonical SMILES

C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br

Other CAS No.

117333-18-3

Synonyms

2-iodo-7,8-dibromodibenzo-1,4-dioxin
2-iodo-7,8-dibromodibenzo-p-dioxin
7-iodo-2,3-dibromodibenzo-p-dioxin

Origin of Product

United States

Preparation Methods

The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin typically involves halogenation reactions. One common method is the bromination of dibenzo-p-dioxin followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective halogenation. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7-Iodo-2,3-dibromodibenzo-p-dioxin can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can remove halogen atoms, potentially converting the compound back to dibenzo-p-dioxin or other derivatives.

    Substitution: Halogen atoms in 7-Iodo-2,3-dibromodibenzo-p-dioxin can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Iodo-2,3-dibromodibenzo-p-dioxin has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other halogenated dibenzo-p-dioxins and related compounds.

    Biology: This compound serves as a probe to study the binding affinity of aryl hydrocarbon receptors in different species.

    Medicine: Research into its potential toxicological effects helps in understanding the impact of halogenated dioxins on human health.

    Industry: It may be used in the development of materials with specific properties, such as flame retardants or other specialized chemicals.

Mechanism of Action

The mechanism of action of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves its interaction with molecular targets such as the aryl hydrocarbon receptor. Upon binding, it can modulate the expression of genes involved in xenobiotic metabolism and other cellular processes. The pathways involved include the activation of cytochrome P450 enzymes, leading to the metabolism of the compound and its potential toxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Molecular Properties

The position, number, and type of halogen substituents directly affect molecular weight, polarity, and environmental interactions. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents (Positions) Key Properties/Findings
2,3-Dibromo-7-iododibenzo-<i>p</i>-dioxin C₁₂H₅Br₂IO₂ ~468 Br: 2,3; I:7 Hypothetical properties inferred from brominated/chlorinated analogs
1,2,6,9-Tetrabromo-3,8-dichloro-dibenzo-<i>p</i>-dioxin C₁₂H₂Br₄Cl₂O₂ 568.665 Br:1,2,6,9; Cl:3,8 Gas chromatography retention correlates with substituent positions; studied for environmental monitoring
1,2,3,7,8-Pentachlorodibenzofuran C₁₂H₃Cl₅O ~403.3 Cl:1,2,3,7,8 EPA-regulated compound (ID 650911); high toxicity

Key Observations:

  • Molecular Weight: The iodine atom in 2,3-dibromo-7-iododibenzo-<i>p</i>-dioxin contributes to a lower molecular weight (~468 g/mol) compared to the tetrabromo-dichloro analog (568.665 g/mol), despite iodine’s larger atomic radius. This discrepancy arises from fewer total halogen substituents .
  • Polarity and Chromatography: Bromine and iodine impart distinct polarity profiles. For example, 1,2,6,9-tetrabromo-3,8-dichloro-dibenzo-<i>p</i>-dioxin exhibits a retention time of 22.4 minutes under RTX-5 column conditions (30 m, 0.25 mm ID, 0.25 µm film, 170°C to 320°C at 2°C/min). The iodine in 2,3-dibromo-7-iododibenzo-<i>p</i>-dioxin may alter retention behavior due to its polarizability and van der Waals interactions .

Environmental and Analytical Relevance

  • Structural Retention Correlations: Donnelly et al. (1991) demonstrated that brominated and bromo-chloro dioxins exhibit linear relationships between substituent positions and gas chromatography retention indices. For example, bromine at the 2,3,7,8 positions increases retention compared to peripheral substitutions .
  • Toxicity Implications: The 7-position is critical in dioxin toxicity (e.g., 2,3,7,8-TCDD). Substitution with iodine at this position may alter receptor-binding affinity compared to chlorine or bromine, though empirical data are lacking .

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